molecular formula C6H11BrOZn B13732199 3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide

3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide

Cat. No.: B13732199
M. Wt: 244.4 g/mol
InChI Key: OFQBBCKFAGXXNE-ZJIMSODOSA-M
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Description

3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide is an organozinc compound with the molecular formula CH3O2CCH(CH3)CH2ZnBr. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable due to its ability to act as an intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide can be synthesized through the reaction of 3-methoxy-2-methyl-3-oxopropyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The reaction is carried out at low temperatures to ensure the stability of the organozinc compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions precisely. The compound is typically produced as a solution in THF, which is then stored under an inert atmosphere to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules .

Scientific Research Applications

3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of natural products and pharmaceuticals.

    Biology: The compound is used in the synthesis of biologically active molecules that can be used in drug discovery and development.

    Medicine: It is involved in the synthesis of compounds with potential therapeutic applications, including anticancer and antiviral agents.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state of the reaction. This allows for the efficient formation of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2-methyl-3-oxopropylzinc iodide: Similar in structure but uses iodine instead of bromine.

    3-Methoxy-2-methyl-3-oxopropylzinc chloride: Uses chlorine instead of bromine.

    3-Methoxy-2-methyl-3-oxopropylzinc fluoride: Uses fluorine instead of bromine.

Uniqueness

3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide is unique due to its specific reactivity and stability in THF. The bromine atom provides a balance between reactivity and stability, making it a versatile reagent for various synthetic applications .

Properties

Molecular Formula

C6H11BrOZn

Molecular Weight

244.4 g/mol

IUPAC Name

bromozinc(1+);(2R)-2-methanidylpentan-3-one

InChI

InChI=1S/C6H11O.BrH.Zn/c1-4-6(7)5(2)3;;/h5H,2,4H2,1,3H3;1H;/q-1;;+2/p-1/t5-;;/m1../s1

InChI Key

OFQBBCKFAGXXNE-ZJIMSODOSA-M

Isomeric SMILES

CCC(=O)[C@@H](C)[CH2-].[Zn+]Br

Canonical SMILES

CCC(=O)C(C)[CH2-].[Zn+]Br

Origin of Product

United States

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